molecular formula C21H22FN3O3S B2642018 N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,4,5-trimethylbenzenesulfonamide CAS No. 920212-88-0

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2642018
CAS No.: 920212-88-0
M. Wt: 415.48
InChI Key: IBHYKSQOBSKPRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was achieved by condensation of dimethylamine with an intermediate pyrazolo[1,5-a]pyrimidine derivative, which in turn was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation and saponification. This suggests that the synthesis of the compound may also involve similar cyclisation and functional group transformation steps.


Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using techniques such as X-ray diffraction. For example, the crystal structure of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide was elucidated, revealing intermolecular interactions that stabilize the crystal packing. These techniques would likely be applicable to determine the molecular structure of the compound, providing insights into its three-dimensional conformation and potential interaction sites.


Chemical Reactions Analysis

Compounds with pyrazole and carboxamide groups can undergo various functionalization reactions. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine led to the formation of a pyrazole-3-carboxamide derivative. This indicates that the compound may also participate in similar functionalization reactions, potentially leading to a diverse array of derivatives with varied biological activities.

Scientific Research Applications

Synthesis and Bioactivity Studies

A related compound, 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, has been synthesized and examined for its potential as a carbonic anhydrase inhibitor and for cytotoxic activities, which are crucial for anti-tumor studies. These studies highlight the potential of such compounds in the development of cancer treatments (Gul et al., 2016).

Antiviral Drug Discovery

Another study discusses the role of various compounds, including cyclotriazadisulfonamide and related structures, in antiviral drug discovery. This research is pivotal in understanding the potential of these compounds in treating viral infections (De Clercq, 2009).

COX-2 Inhibitors

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which share structural similarities, has led to the identification of potent, highly selective, and orally active COX-2 inhibitors. These compounds are significant in the development of treatments for conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Reaction-Based Fluorescent Probes

A research article describes the design of a reaction-based fluorescent probe using a similar benzenesulfonamide group for discriminating thiophenols over aliphatic thiols. This highlights its utility in chemical and biological sciences for detecting toxic compounds (Wang et al., 2012).

Molecular Docking Studies

Molecular docking studies of derivatives of similar compounds have been conducted to explore their anticancer activities. These studies provide valuable insights into the potential therapeutic applications of these compounds in cancer treatment (Mehvish & Kumar, 2022).

Mechanism of Action

While the specific mechanism of action for this compound is not directly discussed in the available literature, it is known that a number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-14-12-16(3)20(13-15(14)2)29(26,27)23-10-11-28-21-9-8-19(24-25-21)17-4-6-18(22)7-5-17/h4-9,12-13,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHYKSQOBSKPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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